5-Bromo-4-(4-bromo-1h-pyrazol-1-yl)pyrimidine
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Overview
Description
5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-bromo-1H-pyrazole with a suitable pyrimidine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 4-bromo-1H-pyrazole is reacted with 5-bromo-4-chloropyrimidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, including inhibitors and modulators of biological pathways.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine.
5-Bromo-4-chloropyrimidine: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the combination of pyrazole and pyrimidine rings.
Properties
IUPAC Name |
5-bromo-4-(4-bromopyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N4/c8-5-1-12-13(3-5)7-6(9)2-10-4-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWALMRQOLFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N2C=C(C=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1501562-91-9 |
Source
|
Record name | 5-bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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